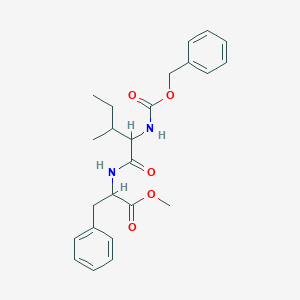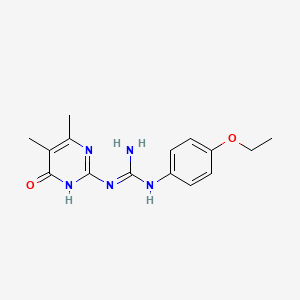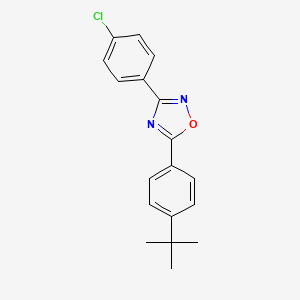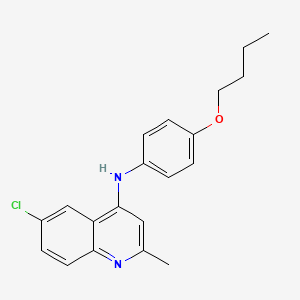![molecular formula C28H20BrClN2O3S B11626281 ethyl (2Z)-2-(4-bromobenzylidene)-5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11626281.png)
ethyl (2Z)-2-(4-bromobenzylidene)-5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-(4-bromobenzylidene)-5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (phew, that’s a mouthful!) belongs to the class of heterocyclic compounds. Let’s break down its name:
Ethyl: Refers to the ethyl group (C₂H₅) attached to the compound.
(2Z)-2-(4-bromobenzylidene): Indicates the presence of a substituted benzylidene group with a bromine atom.
5-(4-chlorophenyl): Describes the phenyl ring with a chlorine substituent.
3-oxo: Indicates a ketone functional group.
7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Specifies the fused thiazolo-pyrimidine ring system.
Méthodes De Préparation
The synthetic routes for this compound can be quite intricate due to its unique structure. here are some general steps involved:
Condensation Reaction: Start with the appropriate precursors (such as a thiazole derivative and a benzaldehyde). Perform a condensation reaction to form the benzylidene intermediate.
Substitution and Cyclization: Introduce the bromine and chlorine substituents. Cyclize the compound to form the thiazolo-pyrimidine ring system.
Esterification: Finally, esterify the carboxylic acid group with an ethyl alcohol to obtain the ethyl ester.
Industrial production methods may involve variations of these steps, optimized for yield and scalability.
Analyse Des Réactions Chimiques
This compound can undergo various reactions:
Oxidation: The ketone group is susceptible to oxidation.
Reduction: Reduction of the ketone or other functional groups.
Substitution: The bromine and chlorine atoms can participate in substitution reactions.
Cyclization: Intramolecular cyclization reactions to form the fused ring system.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃). Major products depend on reaction conditions and regioselectivity.
Applications De Recherche Scientifique
This compound has diverse applications:
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Anticancer Activity: Some derivatives exhibit promising anticancer properties.
Antimicrobial Agents: Research explores its antibacterial and antifungal effects.
Material Science: Used in the synthesis of functional materials.
Mécanisme D'action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets (e.g., enzymes, receptors) and modulates cellular pathways.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, similar heterocyclic compounds with fused ring systems exist. Notable examples include thiazolopyrimidines and benzylidene derivatives.
Propriétés
Formule moléculaire |
C28H20BrClN2O3S |
|---|---|
Poids moléculaire |
579.9 g/mol |
Nom IUPAC |
ethyl (2Z)-2-[(4-bromophenyl)methylidene]-5-(4-chlorophenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H20BrClN2O3S/c1-2-35-27(34)23-24(18-6-4-3-5-7-18)31-28-32(25(23)19-10-14-21(30)15-11-19)26(33)22(36-28)16-17-8-12-20(29)13-9-17/h3-16,25H,2H2,1H3/b22-16- |
Clé InChI |
ARHODZRRIUBOHB-JWGURIENSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC=C(C=C4)Br)/S2)C5=CC=CC=C5 |
SMILES canonique |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)Br)S2)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626220.png)
![Propyl 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate](/img/structure/B11626227.png)
![2-(4-chloro-2-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11626239.png)
![Propan-2-yl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11626242.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11626248.png)
![Ethyl 2-{[(naphthalen-2-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11626256.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626264.png)
![(2Z)-6-methyl-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11626276.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B11626277.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11626286.png)

